(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Catalog No.
S754314
CAS No.
136315-70-3
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentane...

CAS Number

136315-70-3

Product Name

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

BUEPEVBYNBQNED-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O

Green Chemistry

The Boc group is used in green chemistry practices, such as the development of sustainable synthesis methods using flow microreactor systems. This approach is more efficient and reduces the environmental impact compared to traditional batch processes .

Biocatalysis

The tert-butyl group’s unique reactivity pattern is explored in biocatalytic processes. It can be used in chemical transformations, biosynthetic pathways, and biodegradation processes .

Stereoselective Synthesis

Chiral sulfinamides, which often use the tert-butyl group, are crucial in the stereoselective synthesis of amines and their derivatives. This is important for creating enantiopure compounds in pharmaceuticals .

Oxidation Reactions

Tert-butyl esters can be synthesized from various precursors using tert-butyl hydroperoxide. This method involves Csp3–H bond oxidation and C–O bond formation, which can be carried out under metal-free conditions .

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral compound characterized by its cyclopentane structure with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various synthetic pathways.

Typical of amino acids and their derivatives:

  • Amide Formation: The carboxylic acid can react with amines to form amides, which are crucial in peptide synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.

These reactions are essential for creating more complex molecules that can exhibit biological activity.

The synthesis of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves several steps:

  • Cyclization: Starting from a suitable precursor, cyclization forms the cyclopentane ring.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc derivative.
  • Carboxylation: The carboxylic acid moiety is introduced, often through oxidation or carboxylation reactions.

These methods allow for the efficient production of the compound while maintaining its chiral integrity.

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic disorders.
  • Peptide Synthesis: Its structure makes it suitable for incorporation into peptide chains, which can lead to novel therapeutic agents.
  • Research: Used in studies exploring structure-activity relationships and biological interactions.

Interaction studies involving (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid would typically focus on its binding affinity to various biological targets. Techniques such as molecular docking and high-throughput screening could be employed to evaluate its potential as a lead compound in drug discovery. These studies help elucidate how structural modifications affect biological activity .

When comparing (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid with similar compounds, several notable examples emerge:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
L-ValineBranched-chain amino acidProtein synthesisNaturally occurring
L-LeucineBranched-chain amino acidMuscle metabolismEssential amino acid
L-AlanineSimple amino acidEnergy metabolismNon-essential amino acid
4-Aminobutyric AcidAmino butyric derivativeNeurotransmitter roleInvolved in GABAergic signaling

The uniqueness of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid lies in its chiral cyclopentane framework combined with the Boc protection strategy, which distinguishes it from linear or more common cyclic amino acids.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Dates

Last modified: 08-15-2023

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